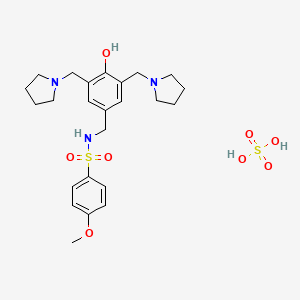

Sulcardine sulfate

Description

antiarrhythmic agent

Structure

3D Structure of Parent

Properties

CAS No. |

343935-61-5 |

|---|---|

Molecular Formula |

C24H35N3O8S2 |

Molecular Weight |

557.7 g/mol |

IUPAC Name |

N-[[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]methyl]-4-methoxybenzenesulfonamide;sulfuric acid |

InChI |

InChI=1S/C24H33N3O4S.H2O4S/c1-31-22-6-8-23(9-7-22)32(29,30)25-16-19-14-20(17-26-10-2-3-11-26)24(28)21(15-19)18-27-12-4-5-13-27;1-5(2,3)4/h6-9,14-15,25,28H,2-5,10-13,16-18H2,1H3;(H2,1,2,3,4) |

InChI Key |

BQCSIJGCWZAHPG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4.OS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

B-87823; HBI-3000; B87823; HBI3000; B 87823; HBI 3000 |

Origin of Product |

United States |

Foundational & Exploratory

Sulcardine Sulfate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcardine sulfate (formerly HBI-3000) is a novel anti-arrhythmic agent that has garnered significant interest for its potential in treating various cardiovascular disorders, particularly atrial and ventricular arrhythmias.[1][2] Developed as a sulfamide analogue of changrolin, this compound exhibits a multi-ion channel blocking mechanism, contributing to its therapeutic effects and a potentially favorable safety profile.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and experimental evaluation of this compound, intended for professionals in the field of drug development and cardiovascular research.

Discovery and Development

This compound was identified through the investigation of sulfamide analogues of changrolin, a known anti-arrhythmic agent.[3] The development and research of this small molecule drug have been advanced by several institutions, including the Shanghai Institute of Materia Medica and HUYA Bioscience International. Preclinical studies in animal models demonstrated its efficacy as an anti-arrhythmic and anti-fibrillatory agent. Subsequent clinical trials have been conducted to evaluate its safety, tolerability, and efficacy in humans for conditions such as atrial fibrillation and premature ventricular contractions. As of late 2025, this compound has progressed to advanced stages of clinical trials.

Chemical Synthesis

The synthesis of sulcardine and its subsequent conversion to this compound is a multi-step process. The following is a general overview of the synthetic route.

Synthesis of Sulcardine Free Base

A key intermediate, N-(4-hydroxybenzyl)-4-methoxybenzenesulfamide, is first synthesized. This is followed by a Mannich reaction to introduce the two pyrrolidinylmethyl groups onto the phenolic ring, yielding the sulcardine free base, N-(3,5-bis(1-pyrrolidylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfamide.

Formation of this compound

The synthesized sulcardine free base is then treated with sulfuric acid. The resulting this compound is crystallized, filtered, and can be recrystallized, for instance from 80% ethanol, to yield the final product, which may exist as a trihydrate.

The synthesis process can be visualized in the following workflow:

Caption: A simplified workflow for the synthesis of this compound.

Mechanism of Action: A Multi-Ion Channel Blocker

This compound exerts its anti-arrhythmic effects by modulating the function of several key cardiac ion channels. This multi-channel inhibition is a distinguishing feature of its pharmacological profile.

Cardiac Action Potential and Ion Channels

The cardiac action potential is a complex interplay of ion currents that governs the heart's electrical activity and contraction. Key phases of the action potential are driven by the opening and closing of specific ion channels. This compound has been shown to inhibit the following currents:

-

Peak and Late Sodium Current (INa): Responsible for the rapid depolarization phase of the action potential.

-

L-type Calcium Current (ICa,L): Contributes to the plateau phase and is crucial for excitation-contraction coupling.

-

Rapidly Activating Delayed Rectifier Potassium Current (IKr): Plays a significant role in the repolarization phase.

By blocking these channels, this compound prolongs the action potential duration and the effective refractory period, which helps to suppress arrhythmias.

The following diagram illustrates the cardiac ventricular action potential and the ion channels targeted by this compound.

Caption: Cardiac action potential phases and ion channels inhibited by this compound.

Quantitative Data

In Vitro Ion Channel Inhibition

The inhibitory potency of this compound on various cardiac ion channels has been quantified.

| Ion Current | IC50 (μmol/L) | Cell Type | Reference |

| INa | 26.9 | Guinea-pig ventricular myocytes | |

| ICa,L | 69.2 | Guinea-pig ventricular myocytes | |

| INa-F | 48.3 ± 3.8 | Human ventricular myocytes | |

| INa-L | 16.5 ± 1.4 | Human ventricular myocytes | |

| ICa-L | 32.2 ± 2.9 | Human ventricular myocytes | |

| IKr | 22.7 ± 2.5 | Human ventricular myocytes |

Pharmacokinetic Parameters in Healthy Subjects

A single-dose, randomized study in healthy Chinese subjects provided the following pharmacokinetic data.

| Dose (mg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2 (h) |

| 200 | 283.4 ± 101.4 | 4134.8 ± 1296.2 | 16.85 ± 4.28 |

| 400 | 541.6 ± 174.1 | 8911.1 ± 2727.8 | 17.66 ± 5.61 |

| 800 | 1042.8 ± 395.7 | 15876.8 ± 5144.1 | 11.87 ± 5.43 |

Experimental Protocols

The anti-arrhythmic properties of this compound have been evaluated using established preclinical models.

Aconitine-Induced Arrhythmia in Rats

This model is used to assess the efficacy of a compound in preventing or terminating ventricular arrhythmias.

Objective: To determine the anti-arrhythmic effect of this compound against aconitine-induced arrhythmias.

Methodology:

-

Male Wistar rats are anesthetized.

-

The jugular vein is cannulated for drug administration.

-

A baseline electrocardiogram (ECG) is recorded.

-

A continuous infusion of aconitine is initiated to induce ventricular arrhythmias.

-

This compound or a vehicle control is administered intravenously prior to or after the onset of arrhythmia.

-

ECG is continuously monitored to assess the time to onset of arrhythmias, the duration of arrhythmias, and the restoration of normal sinus rhythm.

Ouabain-Induced Arrhythmia in Guinea Pigs

This model is employed to evaluate the protective effect of a drug against digitalis-induced arrhythmias.

Objective: To assess the ability of this compound to prevent ouabain-induced ventricular arrhythmias.

Methodology:

-

Guinea pigs are anesthetized, and the jugular vein is cannulated.

-

ECG and blood pressure are monitored.

-

This compound or a vehicle control is administered at various doses.

-

After a set period, a continuous infusion of ouabain is started.

-

The dose of ouabain required to induce ventricular premature beats, ventricular tachycardia, and ventricular fibrillation is determined.

-

An increase in the required dose of ouabain in the presence of this compound indicates a protective effect.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on specific ion currents in isolated cardiac myocytes.

Objective: To quantify the inhibitory effect of this compound on INa, ICa,L, and IKr.

Methodology:

-

Single ventricular myocytes are isolated from guinea pig or human hearts.

-

A glass micropipette filled with an internal solution is sealed onto the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion current.

-

Specific voltage protocols are applied to elicit the ion currents of interest (e.g., INa, ICa,L, IKr).

-

This compound is applied at various concentrations to the extracellular solution.

-

The reduction in the amplitude of the specific ion currents is measured to determine the concentration-response relationship and calculate the IC50.

The general workflow for these key experiments is depicted below:

References

Sulcardine Sulfate: A Comprehensive Technical Guide to its Mechanism of Action on Cardiac Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcardine sulfate (also known as HBI-3000) is a novel antiarrhythmic agent under investigation for the treatment of cardiac arrhythmias, particularly atrial fibrillation.[1][2] Its therapeutic potential stems from its action as a multi-ion channel blocker, modulating the delicate balance of electrical currents that govern the cardiac action potential.[1][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound on key cardiac ion channels, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methodologies used to elucidate them.

Core Mechanism of Action: Multi-Ion Channel Modulation

This compound exerts its antiarrhythmic effects by targeting several critical cardiac ion channels, leading to a modulation of the action potential duration (APD) and a reduction in the likelihood of arrhythmogenic events.[1] Unlike highly selective ion channel blockers, this compound's multi-channel activity on sodium, potassium, and calcium channels contributes to its unique electrophysiological profile, which is associated with a low proarrhythmic risk.

Effects on Cardiac Sodium Channels (INa)

This compound demonstrates a significant inhibitory effect on both the fast (peak) and late components of the cardiac sodium current (INa).

-

Fast Sodium Current (INa-F): Inhibition of the fast sodium current, responsible for the rapid upstroke (Phase 0) of the cardiac action potential, leads to a decrease in conduction velocity.

-

Late Sodium Current (INa-L): The late sodium current is a sustained component of the sodium current that can be pathologically enhanced in conditions such as heart failure and long QT syndrome, contributing to arrhythmias. This compound's potent inhibition of INa-L is a key aspect of its mechanism, helping to shorten the action potential duration and prevent early afterdepolarizations (EADs), which are known triggers for arrhythmias.

Effects on Cardiac Potassium Channels (IKr/hERG)

This compound also modulates the rapidly activating delayed rectifier potassium current (IKr), which is carried by the hERG (human Ether-a-go-go-Related Gene) channel. This current is crucial for the repolarization (Phase 3) of the cardiac action potential. Inhibition of IKr by this compound contributes to a prolongation of the APD. However, this effect is balanced by its actions on other channels, which mitigates the risk of excessive QT prolongation and torsades de pointes, a risk often associated with potent hERG blockers.

Effects on L-type Calcium Channels (ICa-L)

The influx of calcium through L-type calcium channels during the plateau phase (Phase 2) of the action potential is essential for excitation-contraction coupling. This compound inhibits the L-type calcium current (ICa-L), which contributes to the shortening of the action potential duration and counteracts the prolonging effect of IKr blockade.

Quantitative Data on Ion Channel Inhibition

The inhibitory potency of this compound on various cardiac ion channels has been quantified through electrophysiological studies. The half-maximal inhibitory concentrations (IC50) from key in-vitro experiments are summarized in the table below.

| Ion Channel Current | Cell Type | IC50 (μM) | Reference |

| Fast Sodium Current (INa-F) | Human Ventricular Myocytes | 48.3 ± 3.8 | |

| Late Sodium Current (INa-L) | Human Ventricular Myocytes | 16.5 ± 1.4 | |

| L-type Calcium Current (ICa-L) | Human Ventricular Myocytes | 32.2 ± 2.9 | |

| Rapidly Activating Delayed Rectifier K+ Current (IKr) | Human Ventricular Myocytes | 22.7 ± 2.5 | |

| hERG (IKr) | HEK293 Cells | 94.3 | |

| hNav1.5 (Peak INa) | HEK293 Cells | 15.0 | |

| INa | Guinea-pig Ventricular Myocytes | 26.9 | |

| ICa,L | Guinea-pig Ventricular Myocytes | 69.2 |

Experimental Protocols

The data presented above were primarily obtained using the whole-cell patch-clamp technique, a gold-standard method for studying ion channel electrophysiology.

General Whole-Cell Patch-Clamp Methodology

-

Cell Preparation: Single cardiac myocytes (e.g., human ventricular myocytes) are enzymatically isolated, or cell lines heterologously expressing a specific ion channel (e.g., HEK293 cells stably expressing hERG or Nav1.5) are cultured.

-

Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ. The pipette is filled with an internal solution mimicking the intracellular ionic composition.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage or Current Clamp: The membrane potential is clamped at a specific holding potential (voltage-clamp) to record ionic currents, or the injected current is controlled (current-clamp) to record action potentials.

-

Data Acquisition and Analysis: Ionic currents or action potentials are recorded and amplified. Specific voltage protocols are applied to isolate and characterize the activity of different ion channels.

Specific Voltage-Clamp Protocols (Illustrative Examples)

-

hERG (IKr) Current:

-

Holding Potential: -80 mV.

-

Depolarization Step: A depolarizing pulse to +20 mV for 1-2 seconds is applied to activate the channels.

-

Repolarization Step: The potential is then stepped down to -40 mV or -50 mV to record the characteristic tail current, which is used to quantify hERG channel activity.

-

-

Peak and Late Nav1.5 (INa) Current:

-

Holding Potential: -120 mV or -100 mV to ensure channels are in a resting state.

-

Depolarization Step: A brief (e.g., 20-50 ms) depolarizing pulse to potentials ranging from -80 mV to +40 mV is applied to elicit the peak sodium current.

-

Late Current Measurement: A longer depolarizing pulse (e.g., 200-500 ms) is used to measure the sustained late sodium current.

-

-

L-type Calcium (ICa-L) Current:

-

Holding Potential: -40 mV or -50 mV to inactivate sodium channels.

-

Depolarization Step: Depolarizing pulses to various test potentials (e.g., -40 mV to +60 mV) are applied to activate L-type calcium channels.

-

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound's Action

Caption: Molecular targets of this compound on cardiac ion channels.

Experimental Workflow for Ion Channel Analysis

Caption: Standard workflow for whole-cell patch-clamp experiments.

Logical Relationship of Sulcardine's Antiarrhythmic Effect

Caption: The integrated effect of this compound on cardiac action potential.

Conclusion

This compound is a promising antiarrhythmic agent with a well-defined mechanism of action centered on the modulation of multiple cardiac ion channels. Its balanced inhibition of sodium, potassium, and calcium currents results in a favorable electrophysiological profile, offering the potential for effective arrhythmia suppression with a reduced risk of proarrhythmic events. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound as a valuable therapeutic option for patients with cardiac arrhythmias.

References

Sulcardine Sulfate: A Comprehensive Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of sulcardine sulfate, a novel multi-ion channel blocker with significant potential in the treatment of cardiac arrhythmias.

Chemical Structure and Identity

This compound is the sulfate salt of sulcardine. The chemical structure and key identifiers are presented below.

-

IUPAC Name: N-[[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]methyl]-4-methoxybenzenesulfonamide;sulfuric acid

-

Synonyms: HBI-3000, B-87823

-

CAS Number: 343935-61-5

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for formulation development, pharmacokinetic profiling, and understanding the drug's behavior in biological systems.

| Property | Value | Reference/Method |

| Molecular Formula | C24H35N3O8S2 | |

| Molecular Weight | 557.7 g/mol | |

| Appearance | Solid powder | |

| Melting Point | 125-140 °C (trihydrate) | |

| Solubility | Soluble in DMSO. The trihydrate form is soluble in a biphasic solution of ethyl acetate and saturated sodium bicarbonate. | |

| pKa (predicted) | 8.5 ± 0.3 (most basic), 10.2 ± 0.4 (most acidic) | Predicted using computational software. |

| LogP (predicted) | 3.2 ± 0.6 | Predicted using computational software. |

| IC50 (Inhibitory Concentration 50%) | ||

| INa-F (Fast Sodium Current) | 48.3 ± 3.8 µM | |

| INa-L (Late Sodium Current) | 16.5 ± 1.4 µM | |

| ICa-L (L-type Calcium Current) | 32.2 ± 2.9 µM | |

| IKr (Rapidly Activating Delayed Rectifier Potassium Current) | 22.7 ± 2.5 µM |

Mechanism of Action: Multi-Ion Channel Blockade

This compound exerts its antiarrhythmic effects by modulating the function of multiple cardiac ion channels. This multi-channel blockade leads to a prolongation of the action potential duration (APD) and a stabilization of the cardiac rhythm. The primary mechanism involves the inhibition of fast and late sodium currents (INa-F and INa-L), the L-type calcium current (ICa-L), and the rapidly activating delayed rectifier potassium current (IKr). The predominant effect is on the late sodium current.

The following diagram illustrates the signaling pathway of this compound's action on a cardiac myocyte.

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and electrophysiological parameters are outlined below.

Determination of pKa

The acid dissociation constant (pKa) can be determined using potentiometric titration.

Protocol:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water to create a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place a known volume of the this compound solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For a multiprotic substance, multiple inflection points may be observed, corresponding to different pKa values.

Determination of LogP

The partition coefficient (LogP) can be determined using the shake-flask method with an n-octanol/water system.

Protocol:

-

System Preparation: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

Partitioning: Add a known volume of the this compound aqueous solution to an equal volume of the n-octanol phase in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 24 hours) at a constant temperature to allow for complete partitioning of the analyte between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of this compound in both the aqueous and n-octanol phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP value using the following formula: LogP = log ([this compound]octanol / [this compound]aqueous)

Ion Channel Inhibition Assay (Whole-Cell Patch-Clamp)

The inhibitory effects of this compound on cardiac ion channels can be assessed using the whole-cell patch-clamp technique on isolated cardiomyocytes or cell lines stably expressing the ion channel of interest.

Protocol:

-

Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., rabbit, guinea pig) or use a cell line (e.g., HEK293) stably expressing the human ether-à-go-go-related gene (hERG) for IKr, SCN5A for INa, or CACNA1C for ICa-L.

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate internal solution.

-

Perfuse the cell with an external solution containing the necessary ions and physiological buffers.

-

Apply specific voltage-clamp protocols to elicit the desired ionic current (INa-F, INa-L, ICa-L, or IKr).

-

-

Drug Application: After obtaining a stable baseline recording of the ionic current, perfuse the cell with the external solution containing various concentrations of this compound.

-

Data Acquisition: Record the current amplitude in the presence of the drug.

-

Data Analysis:

-

Measure the peak current amplitude at each drug concentration.

-

Calculate the percentage of current inhibition relative to the baseline.

-

Plot the percentage of inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.

-

The following diagram illustrates the general workflow for an ion channel inhibition assay.

Caption: General workflow for an ion channel inhibition assay.

Conclusion

This compound is a promising antiarrhythmic agent with a well-defined multi-ion channel blocking mechanism. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the preclinical and clinical development of this compound. A thorough understanding of its chemical and physicochemical properties is essential for successful formulation, and the detailed mechanism of action provides a clear rationale for its therapeutic potential in treating cardiac arrhythmias.

Unveiling the Core Mechanism: A Technical Guide to the Primary Molecular Targets of Sulcardine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcardine sulfate, also known by its investigational name HBI-3000, is an antiarrhythmic agent under development for the treatment of cardiac arrhythmias, particularly atrial fibrillation.[1][2][3][4][5] Its therapeutic potential lies in its ability to modulate the heart's electrical activity by interacting with multiple cardiac ion channels. This technical guide provides an in-depth exploration of the primary molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Primary Molecular Targets

This compound is a multi-ion channel blocker, meaning it does not have a single target but rather a profile of activity against several key cardiac ion channels. This multi-channel action contributes to its overall effect on the cardiac action potential, leading to the suppression of arrhythmias. The primary molecular targets identified are voltage-gated ion channels responsible for the initiation and propagation of the electrical signal in cardiomyocytes.

The principal targets of this compound include:

-

Sodium Channels (Nav1.5): It inhibits both the fast inward sodium current (INa-F) and the late sodium current (INa-L).

-

L-type Calcium Channels (Cav1.2): The drug blocks the L-type calcium current (ICa-L).

-

Potassium Channels (hERG): this compound inhibits the rapidly activating delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.

Quantitative Analysis of Target Inhibition

The inhibitory potency of this compound on its primary molecular targets has been quantified through electrophysiological studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy in blocking these channels. The following table summarizes the reported IC50 values from studies on single human ventricular myocytes.

| Molecular Target | Ion Current | IC50 (µM) |

| Fast Sodium Channel (Nav1.5) | INa-F | 48.3 ± 3.8 |

| Late Sodium Channel (Nav1.5) | INa-L | 16.5 ± 1.4 |

| L-type Calcium Channel (Cav1.2) | ICa-L | 32.2 ± 2.9 |

| hERG Potassium Channel | IKr | 22.7 ± 2.5 |

| hERG Potassium Channel | IhERG | 94.3 |

| hNav1.5 Sodium Channel | IhNav1.5 | 15.0 |

Experimental Protocols

The determination of this compound's molecular targets and their corresponding inhibitory concentrations primarily relies on the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion currents through specific channel types in isolated cardiomyocytes or heterologous expression systems.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on specific ion currents (INa-F, INa-L, ICa-L, and IKr) in isolated human ventricular myocytes or cell lines heterologously expressing the channel of interest.

Methodology:

-

Cell Preparation:

-

Human Ventricular Myocytes: Single ventricular myocytes are enzymatically isolated from human heart tissue.

-

Heterologous Expression System: Human embryonic kidney 293 (HEK293) cells are stably transfected to express the specific human ion channel of interest (e.g., hNav1.5 or hERG).

-

-

Electrode and Solution Preparation:

-

Pipette Solution (Internal): The micropipette is filled with a solution mimicking the intracellular ionic composition. The specific composition varies depending on the ion current being measured.

-

Bath Solution (External): The cells are bathed in a solution that resembles the extracellular environment. This solution can be modified to isolate the current of interest by blocking other channels with specific pharmacological agents.

-

-

Gigaohm Seal Formation: A glass micropipette with a very fine tip is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (a "gigaohm seal") between the pipette and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp and Data Acquisition:

-

The membrane potential of the cell is controlled ("clamped") at a specific voltage by the patch-clamp amplifier.

-

A series of voltage steps (a "voltage protocol") is applied to the cell to elicit the opening and closing of the target ion channels.

-

The resulting flow of ions across the membrane (the ion current) is measured by the amplifier.

-

-

Drug Application:

-

A baseline recording of the ion current is obtained.

-

This compound at various concentrations is then introduced into the bath solution.

-

The effect of the drug on the ion current is recorded.

-

-

Data Analysis:

-

The peak current amplitude is measured before and after drug application.

-

The percentage of current inhibition is calculated for each drug concentration.

-

The IC50 value is determined by fitting the concentration-response data to the Hill equation.

-

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action, the following diagrams illustrate the cardiac action potential signaling pathway and the experimental workflow for its characterization.

Caption: Signaling pathway of the cardiac action potential and the inhibitory effects of this compound.

Caption: Experimental workflow for determining the IC50 of this compound on cardiac ion channels.

Conclusion

This compound exerts its antiarrhythmic effects through the modulation of multiple cardiac ion channels. Its inhibitory action on fast and late sodium currents, L-type calcium currents, and the rapidly activating delayed rectifier potassium current collectively alters the cardiac action potential in a manner that is believed to suppress arrhythmias with a potentially low proarrhythmic risk. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding of the molecular pharmacology of this compound, which is essential for ongoing research and development in the field of cardiac electrophysiology.

References

Initial In Vitro Findings on the Antiarrhythmic Effects of Sulcardine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro findings regarding the antiarrhythmic properties of Sulcardine sulfate (also known as HBI-3000). The document focuses on its mechanism of action, detailing its effects on key cardiac ion channels, and provides the necessary experimental protocols for replicating and expanding upon these foundational studies.

Core Findings: Multi-Ion Channel Inhibition

Initial in vitro studies on isolated human ventricular myocytes have revealed that this compound exerts its antiarrhythmic effects primarily through the inhibition of multiple cardiac ion channels. This multi-channel blockade contributes to the modulation of the cardiac action potential, suggesting a potential for broad-spectrum antiarrhythmic efficacy with a theoretical low proarrhythmic risk.

Quantitative Data Summary

The inhibitory potency of this compound on four critical cardiac ion channels was determined using whole-cell patch-clamp techniques on single human ventricular myocytes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Ion Channel | Current | IC50 (μM) |

| Fast Sodium Channel | INa-F | 48.3 ± 3.8 |

| Late Sodium Channel | INa-L | 16.5 ± 1.4 |

| L-type Calcium Channel | ICa-L | 32.2 ± 2.9 |

| Rapid Delayed Rectifier Potassium Channel | IKr | 22.7 ± 2.5 |

Data obtained from studies on single human ventricular myocytes.

Signaling Pathway of this compound

This compound's mechanism of action involves the direct blockade of several key voltage-gated ion channels in cardiomyocytes. This simultaneous inhibition of inward sodium and calcium currents, along with the outward potassium current, leads to a complex modulation of the cardiac action potential, including a modest prolongation of the action potential duration (APD).

Experimental Protocols

The following section details the methodologies for the isolation of human ventricular myocytes and the subsequent electrophysiological assessment of key cardiac ion currents using the whole-cell patch-clamp technique.

Isolation of Human Ventricular Myocytes

This protocol is adapted from standard enzymatic digestion methods to yield viable, calcium-tolerant cardiomyocytes suitable for electrophysiological recordings.

Solutions:

-

Cutting Solution: (in mM): 130 NaCl, 5.4 KCl, 1.4 MgCl2, 0.4 NaH2PO4, 25 HEPES, 10 glucose, 20 taurine, 10 creatine; pH adjusted to 7.3 with NaOH.

-

Enzyme Solution 1 (Protease): Cutting solution supplemented with 1 mg/mL protease type XXIV.

-

Enzyme Solution 2 (Collagenase): Cutting solution supplemented with 1 mg/mL collagenase type II and 0.1 mM CaCl2.

-

Kraftbrühe (KB) Solution: (in mM): 70 KOH, 50 L-glutamic acid, 40 KCl, 20 taurine, 20 KH2PO4, 10 HEPES, 10 glucose, 1 MgCl2, 0.5 EGTA; pH adjusted to 7.3 with KOH.

Procedure:

-

Obtain human ventricular tissue samples and immediately place them in ice-cold Cutting Solution.

-

Mince the tissue into small pieces (approximately 1-2 mm³).

-

Incubate the tissue fragments in Enzyme Solution 1 for 15 minutes at 37°C with gentle agitation.

-

Wash the tissue twice with Cutting Solution to remove the protease.

-

Incubate the tissue in Enzyme Solution 2 for 20-30 minutes at 37°C with gentle agitation until cells begin to dissociate.

-

Gently triturate the digested tissue with a wide-bore pipette to release individual myocytes.

-

Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

-

Centrifuge the cell suspension at low speed (500 rpm) for 3 minutes.

-

Resuspend the cell pellet in KB Solution and allow the cells to rest for 30 minutes.

-

Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM before initiating electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology

General Setup:

-

External (Bath) Solution (Tyrode's): (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP, 10 EGTA; pH adjusted to 7.2 with KOH.

-

Electrodes: Borosilicate glass capillaries pulled to a resistance of 2-4 MΩ when filled with internal solution.

-

Recording Equipment: Standard patch-clamp amplifier and data acquisition system.

Voltage-Clamp Protocols:

-

Fast Sodium Current (INa-F):

-

Holding Potential: -120 mV.

-

Test Pulse: Depolarize to various potentials from -80 mV to +40 mV in 10 mV increments for 50 ms.

-

To minimize voltage-clamp errors, the external Na+ concentration can be reduced.

-

-

Late Sodium Current (INa-L):

-

Holding Potential: -100 mV.

-

Test Pulse: Depolarize to -20 mV for 300 ms.

-

The late component of the current is measured during the last 100 ms of the depolarizing pulse.

-

-

L-type Calcium Current (ICa-L):

-

Holding Potential: -40 mV (to inactivate sodium channels).

-

Test Pulse: Depolarize to various potentials from -30 mV to +60 mV in 10 mV increments for 200 ms.

-

Potassium currents are blocked by replacing K+ in the internal solution with Cs+.

-

-

Rapid Delayed Rectifier Potassium Current (IKr):

-

Holding Potential: -80 mV.

-

Test Pulse: Depolarize to +20 mV for 1 second.

-

Repolarization Step: Repolarize to -40 mV to record the tail current.

-

IKr can be isolated by its sensitivity to specific blockers like E-4031.

-

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro assessment of this compound's antiarrhythmic effects.

Sulcardine Sulfate: A Comprehensive Pharmacology and Toxicology Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sulcardine sulfate, also known as HBI-3000, is an investigational antiarrhythmic agent under development for the treatment of both atrial and ventricular arrhythmias.[1][2] As a small molecule, this compound exhibits a multi-ion channel blocking mechanism, distinguishing it from many existing antiarrhythmic drugs and suggesting a potentially favorable safety profile, particularly concerning proarrhythmic risk.[1][3] This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, compiling available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Pharmacology

Mechanism of Action

This compound exerts its antiarrhythmic effects by modulating the function of several key cardiac ion channels.[3] In ventricular myocytes, it has been shown to inhibit the fast sodium current (INa-F), the late sodium current (INa-L), the L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr). Notably, its inhibitory action is most pronounced on the late sodium channel (INa-L). This multi-channel blockade is comparable to the electrophysiological profiles of ranolazine and amiodarone.

The inhibition of these channels leads to a prolongation of the action potential duration (APD), which is a key mechanism for suppressing arrhythmias. However, unlike pure IKr blockers, the APD prolongation by this compound is self-limited due to the concurrent blockade of INa-L and ICa-L, which is believed to contribute to its low proarrhythmic potential.

A unique characteristic of this compound is its ability to reduce the J to T peak (JTp) interval on the electrocardiogram. This effect is thought to provide a protective mechanism against excessive QT interval prolongation, a common side effect of many antiarrhythmic drugs that can lead to life-threatening arrhythmias.

Signaling Pathway of this compound in Ventricular Myocytes

Caption: Mechanism of action of this compound on cardiac ion channels.

Pharmacodynamics

Electrophysiological studies in single human ventricular myocytes have demonstrated that this compound leads to a concentration-dependent suppression of dofetilide-induced early afterdepolarizations (EADs). The prolongation of the action potential duration (APD) by this compound follows a bell-shaped curve, with the maximum effect observed at approximately 10 μM.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 INa-F | 48.3 ± 3.8 μM | Human Ventricular Myocytes | |

| IC50 INa-L | 16.5 ± 1.4 μM | Human Ventricular Myocytes | |

| IC50 ICa-L | 32.2 ± 2.9 μM | Human Ventricular Myocytes | |

| IC50 IKr | 22.7 ± 2.5 μM | Human Ventricular Myocytes |

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

Pharmacokinetics

Pharmacokinetic studies have been conducted in both animals and humans. In Sprague-Dawley rats and beagle dogs, this compound was found to be extensively absorbed after oral administration.

A Phase I, open-label, single-dose, randomized study in healthy Chinese subjects evaluated the pharmacokinetics of oral this compound at doses of 200 mg, 400 mg, and 800 mg. The results showed that Cmax and AUC(0-t) increased with dose. A subsequent multiple-dose study in healthy Chinese male subjects (200 mg, 400 mg, and 800 mg for 5 days) confirmed non-linear pharmacokinetics and modest accumulation upon repeated dosing.

| Dose | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | t1/2 (h) |

| 200 mg (Single Dose) | 235.5 ± 85.1 | 4085.8 ± 1238.4 | 16.85 ± 3.48 |

| 400 mg (Single Dose) | 948.7 ± 290.8 | 16482.3 ± 4568.1 | 17.66 ± 3.21 |

| 800 mg (Single Dose) | 2118.2 ± 603.5 | 24698.4 ± 6843.2 | 11.87 ± 2.54 |

| 200 mg (Multiple Dose, Day 5) | 328.2 ± 103.5 | 4068.7 ± 1108.6 | - |

| 400 mg (Multiple Dose, Day 5) | 1608.7 ± 532.8 | 27815.4 ± 8934.2 | - |

| 800 mg (Multiple Dose, Day 5) | 4512.3 ± 1432.1 | 52145.6 ± 15678.3 | - |

Table 2: Human Pharmacokinetic Parameters of this compound (Mean ± SD)

Note: Data from two separate studies are presented. The multiple-dose study did not report t1/2 on day 5.

Toxicology

A 26-week repeated-dose oral toxicity study of this compound was conducted in Sprague-Dawley rats.

| Dose Group | Key Findings |

| 175 mg/kg/day | No observed adverse effects (NOAEL). |

| 350 mg/kg/day (Mid-dose) | Significant increase in AST and ALT in male rats; significant increase in ALP in female rats. Brownish-red pigment deposition in hepatocytes and Kupffer cells; foam cell deposition in alveolar cavities. |

| 700/525 mg/kg/day (High-dose) | Similar to mid-dose with increased severity. Body weight loss. One female rat died after 8 weeks at 700 mg/kg, leading to a dose reduction to 525 mg/kg. |

Table 3: Summary of Findings from a 26-Week Oral Toxicity Study in Rats

The liver and lungs were identified as the potential target organs for toxicity.

Information regarding the genotoxicity, carcinogenicity, and reproductive and developmental toxicology of this compound is not currently available in the public domain.

Experimental Protocols

Detailed experimental protocols for the key studies cited are not fully available in the published literature. The following sections provide generalized methodologies based on standard practices in the field.

In Vitro Electrophysiology (Patch-Clamp)

Generalized Workflow for Patch-Clamp Electrophysiology

References

- 1. 26-Week Repeated-Dose Toxicity Study of a Novel Antiarrhythmic Drug this compound in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulcardine Sulfate: An In-depth Technical Guide on its Effects on Cardiac Action Potential Duration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcardine sulfate (HBI-3000) is an investigational antiarrhythmic agent that exhibits a unique electrophysiological profile by modulating multiple cardiac ion channels. This technical guide provides a comprehensive overview of the effects of this compound on cardiac action potential duration (APD). It delves into the compound's mechanism of action, presents quantitative data on its ion channel inhibition, and outlines detailed experimental protocols for assessing its electrophysiological effects. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of cardiac electrophysiology and antiarrhythmic therapy.

Introduction

Cardiac arrhythmias, characterized by irregular heart rhythms, are a significant cause of morbidity and mortality worldwide.[1] The underlying cause of many arrhythmias is a disruption in the normal sequence of cardiac action potentials.[2] Antiarrhythmic drugs are a cornerstone of arrhythmia management and are often classified based on their primary mechanism of action on cardiac ion channels.[2]

This compound is a novel multi-ion channel blocker being developed for the treatment of both atrial and ventricular arrhythmias.[3] Its mechanism of action involves the inhibition of several key cardiac ion channels, leading to a modulation of the cardiac action potential.[4] A distinguishing feature of this compound is its potential for a low proarrhythmic risk, a significant concern with many existing antiarrhythmic therapies. This is attributed to its balanced effect on multiple ion currents, which results in a modest and self-limited prolongation of the action potential duration.

Mechanism of Action: A Multi-Ion Channel Blocker

This compound exerts its effects by inhibiting several critical ion channels involved in the cardiac action potential. In human ventricular myocytes, it has been shown to block the fast sodium current (INa-F), the late sodium current (INa-L), the L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr). This multi-channel blockade is central to its antiarrhythmic properties and its unique effect on the action potential duration. The inhibition of IKr contributes to a prolongation of the APD, a common mechanism for antiarrhythmic drugs. However, the simultaneous inhibition of the inward depolarizing currents, INa-L and ICa-L, counteracts an excessive prolongation of the APD, making the effect "self-limited". This balanced approach is believed to contribute to its favorable safety profile by mitigating the risk of proarrhythmia.

Signaling Pathway Diagram

Quantitative Data: Ion Channel Inhibition

The inhibitory effects of this compound on various cardiac ion channels have been quantified in studies using human ventricular myocytes. The half-maximal inhibitory concentrations (IC50) provide a measure of the drug's potency for each channel.

| Ion Channel | IC50 (μM) | Cell Type | Reference |

| Fast Sodium Current (INa-F) | 48.3 ± 3.8 | Human Ventricular Myocytes | |

| Late Sodium Current (INa-L) | 16.5 ± 1.4 | Human Ventricular Myocytes | |

| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 | Human Ventricular Myocytes | |

| Rapid Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 | Human Ventricular Myocytes |

Table 1: Half-maximal inhibitory concentrations (IC50) of this compound on key cardiac ion channels.

Experimental Protocols

The investigation of this compound's effects on cardiac action potential duration relies on established electrophysiological techniques. The following sections provide detailed methodologies for key experiments.

Isolation of Human Ventricular Myocytes

The study of ion channel function and action potentials at the cellular level requires the isolation of viable cardiomyocytes.

Protocol:

-

Tissue Acquisition: Obtain human ventricular tissue from donor hearts deemed unsuitable for transplantation or from surgical biopsies, in accordance with appropriate ethical guidelines and institutional review board approval.

-

Cannulation and Perfusion: Cannulate a major coronary artery of the tissue wedge and perfuse with a calcium-free Tyrode's solution to wash out remaining blood.

-

Enzymatic Digestion: Switch the perfusion to a solution containing a cocktail of digestive enzymes, typically collagenase and protease, to break down the extracellular matrix. The duration and concentration of the enzyme treatment are critical and need to be optimized.

-

Tissue Dissociation: After enzymatic digestion, the tissue becomes soft. Mince the tissue into small pieces in a high-potassium storage solution.

-

Cell Dispersion and Filtration: Gently triturate the minced tissue to release individual myocytes. Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to avoid calcium paradox and ensure cell viability.

-

Cell Harvesting and Storage: Allow the myocytes to settle, then aspirate the supernatant. Resuspend the cells in a storage solution and maintain at room temperature for use within several hours.

Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for measuring ion channel currents and action potentials from single cardiac cells.

Protocol:

-

Cell Plating: Plate the isolated ventricular myocytes onto glass coverslips in a recording chamber mounted on an inverted microscope.

-

Micropipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

-

Internal and External Solutions: Fill the micropipette with an internal solution mimicking the intracellular ionic composition. The recording chamber is perfused with an external solution that mimics the extracellular environment.

-

Gigaohm Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane of a single myocyte. Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition:

-

Voltage-Clamp Mode: To measure specific ion currents (e.g., INa, ICa,L, IKr), hold the membrane potential at a set level and apply voltage steps to elicit channel opening. Record the resulting currents.

-

Current-Clamp Mode: To record action potentials, inject a small current to elicit an action potential and record the resulting changes in membrane voltage.

-

-

Drug Application: Perfuse the recording chamber with external solutions containing varying concentrations of this compound to determine its effect on ion currents and action potential parameters (e.g., APD30, APD50, APD90, resting membrane potential).

Langendorff-Perfused Heart (Monophasic Action Potential Recording)

The Langendorff preparation allows for the study of the electrophysiological effects of a drug on the whole heart, preserving its three-dimensional structure and cellular coupling.

Protocol:

-

Heart Excision: Anesthetize the animal (e.g., rabbit, guinea pig) and rapidly excise the heart, placing it in ice-cold cardioplegic solution.

-

Aortic Cannulation: Cannulate the aorta and mount the heart on a Langendorff apparatus.

-

Retrograde Perfusion: Begin retrograde perfusion of the coronary arteries via the aorta with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Monophasic Action Potential (MAP) Electrode Placement: Place a MAP catheter, a specialized electrode that records the sum of action potentials from a small area of tissue, in gentle contact with the epicardial or endocardial surface of the ventricle.

-

Stabilization: Allow the heart to stabilize for a period to ensure regular and consistent electrical and mechanical activity.

-

Data Recording: Record baseline MAPs to determine parameters such as APD at 90% repolarization (APD90).

-

Drug Infusion: Infuse this compound at various concentrations into the perfusate and record the resulting changes in the MAPs.

-

Data Analysis: Analyze the recorded MAPs to determine the concentration-dependent effects of this compound on APD and other electrophysiological parameters.

Experimental and Logical Workflows

The assessment of a compound's effect on cardiac action potential duration follows a structured workflow, from initial cellular-level investigation to more integrated whole-heart models. The logical relationship between the multi-channel blockade and the resulting electrophysiological outcome is central to understanding the drug's profile.

Experimental Workflow Diagram

Logical Relationship Diagram

References

- 1. jp.huyabio.com [jp.huyabio.com]

- 2. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Developmental Journey of Sulcardine Sulfate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcardine sulfate (also known as HBI-3000) has emerged as a promising novel antiarrhythmic agent, currently in advanced stages of clinical development for the treatment of cardiac arrhythmias, with a primary focus on atrial fibrillation.[1][2] This small molecule drug, a sulfamide analogue of changrolin, is being co-developed by HUYA Bioscience International, the Shanghai Institute of Materia Medica, and Jiangsu Furui Pharmaceuticals.[1][3] this compound's unique mechanism of action as a multi-ion channel blocker distinguishes it from many existing antiarrhythmic therapies, offering the potential for improved efficacy and a favorable safety profile.[2] This technical guide provides an in-depth review of the developmental history of this compound, from its preclinical characterization to its progression through clinical trials.

Mechanism of Action: A Multi-Ion Channel Approach

This compound exerts its antiarrhythmic effects by modulating the function of several critical cardiac ion channels. This multi-pronged approach is central to its therapeutic potential and its differentiation from more selective ion channel blockers. The primary targets of this compound include:

-

Fast Sodium Current (INa-F): Inhibition of the fast sodium current contributes to a reduction in the excitability of cardiac tissue.

-

Late Sodium Current (INa-L): By blocking the late sodium current, this compound helps to prevent early afterdepolarizations, a known trigger for arrhythmias.

-

L-type Calcium Current (ICa-L): Modulation of the L-type calcium current plays a role in regulating the plateau phase of the cardiac action potential.

-

Rapidly Activating Delayed Rectifier Potassium Current (IKr): Inhibition of IKr leads to a prolongation of the action potential duration and the refractory period, which is a key mechanism for suppressing arrhythmias.

This combined action on multiple ion channels is believed to contribute to this compound's efficacy while potentially mitigating the proarrhythmic risk associated with agents that exclusively target a single channel.

Preclinical Development

The preclinical evaluation of this compound established its antiarrhythmic potential and characterized its electrophysiological effects. These studies were foundational for its progression into human clinical trials.

In Vitro Electrophysiology

Patch-clamp studies on isolated human ventricular myocytes were instrumental in elucidating the multi-ion channel blocking properties of this compound.

Table 1: In Vitro Inhibitory Concentrations of this compound

| Ion Channel | IC50 (µmol/L) |

| INa | 26.9 |

| ICa,L | 69.2 |

Data from whole-cell patch-clamp studies on isolated guinea-pig ventricular myocytes.

In Vivo Animal Models

The efficacy of this compound was demonstrated in well-established animal models of cardiac arrhythmia.

Aconitine-Induced Arrhythmia in Rats: In this model, aconitine is administered to induce ventricular arrhythmias. The efficacy of this compound was assessed by its ability to prevent or terminate these arrhythmias. The ED50 value for this compound in this model was determined to be 196 mg/kg.

Ouabain-Induced Arrhythmia in Guinea Pigs: Ouabain, a cardiac glycoside, is used to induce ventricular premature beats, ventricular tachycardia, and ventricular fibrillation. This compound demonstrated a dose-dependent increase in the dose of ouabain required to induce these arrhythmias at doses of 25, 50, and 100 mg/kg.

Pharmacokinetics in Animal Models

Pharmacokinetic studies in Sprague-Dawley rats and Beagle dogs provided initial insights into the absorption, distribution, metabolism, and excretion of this compound.

Table 2: Oral Bioavailability of this compound in Animal Models

| Species | Oral Bioavailability (%) |

| Sprague-Dawley Rat | 34-35 |

| Beagle Dog | 62.7 |

Clinical Development

This compound is currently in Phase II clinical trials for the treatment of atrial fibrillation. The clinical development program has focused on evaluating its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with cardiac arrhythmias.

Phase I Clinical Trials

Phase I studies were conducted in healthy subjects to assess the safety, tolerability, and pharmacokinetic profile of this compound. An open-label, single-dose, randomized study in healthy Chinese subjects demonstrated that the drug was safe and well-tolerated.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Chinese Subjects (Single Dose)

| Dose (mg) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | t1/2 (h) |

| 200 | 185.3 ± 64.9 | 2489.1 ± 1114.2 | 16.85 ± 9.03 |

| 400 | 386.5 ± 141.2 | 5576.8 ± 2049.6 | 17.66 ± 11.01 |

| 800 | 724.8 ± 284.1 | 11874.2 ± 5046.3 | 11.87 ± 5.43 |

Data are presented as mean ± standard deviation.

Phase II Clinical Trials

This compound is currently being evaluated in Phase II clinical trials for its efficacy and safety in patients with atrial fibrillation. Earlier clinical investigations also explored its potential for treating premature ventricular contractions. Efficacy and adverse event data from a Phase II trial in atrial fibrillation were reported to have been released in April 2025.

Experimental Protocols

Aconitine-Induced Arrhythmia Model (Rat)

This protocol describes a general method for inducing ventricular arrhythmias in rats using aconitine to evaluate the efficacy of antiarrhythmic compounds like this compound.

Objective: To assess the ability of a test compound to prevent or terminate aconitine-induced ventricular arrhythmias.

Animals: Male Wistar rats.

Procedure:

-

Animals are anesthetized.

-

The jugular vein is cannulated for drug administration.

-

A continuous infusion of aconitine is initiated to induce ventricular tachycardia.

-

The test compound (e.g., this compound) is administered prior to or after the onset of arrhythmia.

-

Electrocardiogram (ECG) is continuously monitored to record heart rate and rhythm.

-

The primary endpoint is the cessation of the ventricular dysrhythmia and restoration of sinus rhythm.

Ouabain-Induced Arrhythmia Model (Guinea Pig)

This protocol outlines a general procedure for inducing cardiac arrhythmias in guinea pigs using ouabain to test the efficacy of antiarrhythmic agents.

Objective: To determine the effect of a test compound on the dose of ouabain required to induce ventricular arrhythmias.

Animals: Albino guinea pigs.

Procedure:

-

Animals are anesthetized, and artificial respiration is maintained.

-

The right jugular vein is cannulated for infusion of ouabain and injection of the test drug.

-

Limb lead II ECG is recorded continuously.

-

A solution of ouabain is infused at a constant rate.

-

The amount of ouabain required to induce ventricular premature beats (VPB), ventricular fibrillation (VF), and cardiac arrest (CA) is determined in control and drug-treated groups.

-

The test compound (e.g., this compound) is administered at various doses before the ouabain infusion.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general overview of the whole-cell patch-clamp technique used to measure ionic currents in isolated cardiomyocytes.

Objective: To characterize the effects of a test compound on specific cardiac ion channels.

Cell Preparation: Single ventricular myocytes are enzymatically isolated from cardiac tissue (e.g., human, guinea pig).

Recording Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular environment and is brought into contact with the cell membrane.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch within the pipette tip is ruptured by applying gentle suction, establishing a low-resistance electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion currents (e.g., INa, ICa,L, IKr).

-

The test compound is applied to the external solution bathing the cell, and changes in the ion currents are recorded and analyzed to determine inhibitory effects and calculate parameters like IC50.

Visualizations

Caption: Mechanism of Action of this compound on Cardiac Ion Channels.

Caption: Developmental Workflow of this compound.

Conclusion

This compound represents a significant development in the search for novel antiarrhythmic therapies. Its multi-ion channel blocking mechanism holds the promise of effective rhythm control with a potentially improved safety profile compared to existing agents. The progression of this compound through preclinical and clinical development has been systematic, building a strong foundation of evidence for its potential therapeutic utility. As data from ongoing and future clinical trials become available, the role of this compound in the management of atrial fibrillation and other cardiac arrhythmias will be more clearly defined. The developmental history of this compound serves as a valuable case study for researchers and professionals in the field of cardiovascular drug development.

References

Understanding the Multi-Ion Channel Blocking Properties of HBI-3000: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBI-3000 (sulcardine sulfate) is an investigational antiarrhythmic agent characterized by its ability to block multiple cardiac ion channels. This property underpins its potential for the treatment of both atrial and ventricular arrhythmias with a projected low risk of proarrhythmia.[1][2] This technical guide provides an in-depth overview of the multi-ion channel blocking properties of HBI-3000, including quantitative data, experimental methodologies, and an illustration of its mechanism of action.

Core Mechanism of Action

HBI-3000 exerts its antiarrhythmic effects by inhibiting several key cardiac ion channels. These include the fast sodium current (INa-F), the late sodium current (INa-L), the L-type calcium current (ICa-L), and the rapidly activating delayed rectifier potassium current (IKr).[1][3][4] The concurrent blockade of these channels contributes to a unique electrophysiological profile, similar to that of ranolazine and chronic amiodarone. This multi-channel inhibition allows HBI-3000 to suppress early afterdepolarizations (EADs), a known trigger for cardiac arrhythmias.

Quantitative Analysis of Ion Channel Blockade

The inhibitory effects of HBI-3000 on various cardiac ion channels have been quantified in electrophysiological studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from studies on single human ventricular myocytes.

| Ion Channel | Current | IC50 (µM) | Experimental System |

| Sodium Channel (Fast) | INa-F | 48.3 ± 3.8 | Single Human Ventricular Myocytes |

| Sodium Channel (Late) | INa-L | 16.5 ± 1.4 | Single Human Ventricular Myocytes |

| L-type Calcium Channel | ICa-L | 32.2 ± 2.9 | Single Human Ventricular Myocytes |

| Potassium Channel | IKr | 22.7 ± 2.5 | Single Human Ventricular Myocytes |

Electrophysiological Effects

The multi-ion channel blockade by HBI-3000 results in a distinct effect on the cardiac action potential. It leads to a concentration-dependent, bell-shaped prolongation of the action potential duration (APD), with the maximum response observed around 10 μM. Notably, at a concentration of 10 μM, HBI-3000 modestly prolongs the APD at various cycle lengths and exhibits minimal use-dependent prolongation of the APD in human ventricular myocytes.

Experimental Protocols

The quantitative data on HBI-3000's ion channel blocking properties were primarily determined using standard electrophysiological techniques.

Isolation of Human Ventricular Myocytes: Human ventricular myocytes were enzymatically isolated from non-diseased donor hearts.

Patch-Clamp Technique: Standard whole-cell patch-clamp techniques were employed to record the ionic currents in the isolated single human ventricular myocytes. Specific voltage protocols were used to elicit and isolate each target current (INa-F, INa-L, ICa-L, and IKr). The effects of various concentrations of HBI-3000 on these currents were then measured to determine the concentration-response relationship and calculate the IC50 values.

Action Potential Duration Measurement: Standard microelectrode techniques were used to record action potentials from single human ventricular myocytes. The action potential duration at different percentages of repolarization (e.g., APD90) was measured at various basic cycle lengths in the absence and presence of different concentrations of HBI-3000.

Visualizing the Mechanism and Workflow

To better understand the complex interactions and experimental procedures, the following diagrams have been generated.

Caption: Mechanism of HBI-3000's multi-ion channel blockade.

Caption: Experimental workflow for determining IC50 values.

Clinical Significance and Future Directions

The multi-ion channel blocking properties of HBI-3000 position it as a promising candidate for the management of complex cardiac arrhythmias. Its ability to prolong the action potential duration while exhibiting a low risk of proarrhythmia is a key advantage. HBI-3000 is currently in Phase II clinical trials to evaluate its safety and efficacy in treating atrial fibrillation. Further research will continue to elucidate the full therapeutic potential and clinical applications of this novel antiarrhythmic agent.

References

- 1. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HBI-3000 - Wikipedia [en.wikipedia.org]

- 3. HUYABIO International Announces Initiation of HBI-3000 Phase 2 Trial - HUYABIO International [huyabio.com]

- 4. HUYABIO International Announces Completion of HBI-3000 Phase 1 Trial and FDA Approval to Proceed With Dose Escalation in Phase 2 - HUYABIO International [huyabio.com]

Methodological & Application

Application Notes and Protocols for Sulcardine Sulfate Patch Clamp Analysis in Ventricular Myocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcardine sulfate (formerly HBI-3000) is a novel multi-ion channel blocker with antiarrhythmic properties.[1] It exerts its effects by modulating several key cardiac ion channels, making it a promising candidate for the treatment of cardiac arrhythmias such as atrial fibrillation.[2] Understanding the precise electrophysiological effects of this compound on individual ion channels and the overall action potential morphology in ventricular myocytes is crucial for its continued development and for elucidating its mechanism of action.

These application notes provide detailed protocols for investigating the effects of this compound on ventricular myocytes using the whole-cell patch clamp technique. The protocols cover the measurement of key ion currents affected by this compound—fast and late sodium currents (INa-F, INa-L), L-type calcium current (ICa,L), and the rapid component of the delayed rectifier potassium current (IKr)—as well as the assessment of its impact on the ventricular action potential.

Data Presentation

This compound Inhibitory Effects on Ventricular Myocyte Ion Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound on various ion channels in human ventricular myocytes. This data is critical for designing dose-response studies and for understanding the compound's therapeutic and potential proarrhythmic windows.

| Ion Current | IC50 (μM) | Reference |

| Fast Sodium Current (INa-F) | 48.3 ± 3.8 | [1] |

| Late Sodium Current (INa-L) | 16.5 ± 1.4 | [1] |

| L-type Calcium Current (ICa,L) | 32.2 ± 2.9 | [1] |

| Rapid Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 |

Effects of this compound on Ventricular Action Potential Duration (APD)

This compound prolongs the action potential duration in a concentration-dependent manner, exhibiting a characteristic bell-shaped response. The maximal effect is observed at approximately 10 μM.

| Concentration (μM) | APD Prolongation | Key Observations | Reference |

| 1 - 30 | Concentration-dependent increase | Modest prolongation at clinically relevant concentrations. | |

| 10 | Peak Prolongation | Maximum prolongation of APD observed. | |

| > 30 | Attenuated Prolongation | The prolonging effect diminishes at higher concentrations. |

Experimental Protocols

Ventricular Myocyte Isolation

Ventricular myocytes should be isolated from a suitable animal model (e.g., guinea pig, rabbit, or rat) or from human donor hearts using established enzymatic digestion protocols. Briefly, this involves retrograde perfusion of the heart with a collagenase- and protease-containing solution to dissociate individual cardiomyocytes. The isolated myocytes should be quiescent, rod-shaped, and exhibit clear cross-striations.

Whole-Cell Patch Clamp Recordings: General Setup

-

Amplifier: A suitable patch clamp amplifier capable of both voltage-clamp and current-clamp recordings.

-

Data Acquisition: A digitizer and software for data acquisition and analysis.

-

Microelectrodes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with the appropriate internal solution.

-

Temperature Control: Maintain the experimental chamber at a physiological temperature of 35-37°C.

Solutions

-

Tyrode's Solution (for Action Potential Recording): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Solution for INa-F and INa-L Recording: To isolate sodium currents, other currents should be blocked. A typical solution contains (in mM): 140 NaCl, 5 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 Nifedipine (to block ICa,L); pH adjusted to 7.4 with NaOH.

-

Solution for ICa,L Recording: To isolate L-type calcium currents, sodium and potassium currents should be blocked. A typical solution contains (in mM): 135 TEA-Cl, 10 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with TEA-OH.

-

Solution for IKr Recording: To isolate the rapid delayed rectifier potassium current, other currents should be blocked. A typical solution contains (in mM): 140 N-methyl-D-glucamine (NMDG), 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, 0.001 Nifedipine, 0.1 Lidocaine; pH adjusted to 7.4 with HCl.

-

For Action Potential and IK Recording: (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 EGTA; pH adjusted to 7.2 with KOH.

-

For INa and ICa,L Recording: (in mM) 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 MgATP, 10 EGTA; pH adjusted to 7.2 with CsOH.

Voltage-Clamp Protocols for Specific Ion Currents

-

Holding Potential: -120 mV to ensure complete removal of inactivation.

-

Depolarization Step: Apply a 50 ms depolarizing pulse to potentials ranging from -90 mV to +60 mV in 10 mV increments.

-

Measurement: The peak inward current during the depolarization step represents INa-F.

-

Holding Potential: -100 mV.

-

Depolarization Step: Apply a 500 ms depolarizing pulse to -20 mV.

-

Measurement: The sustained inward current measured during the last 100 ms of the depolarizing pulse represents INa-L.

-

Holding Potential: -40 mV to inactivate sodium channels.

-

Depolarization Step: Apply a 300 ms depolarizing pulse to potentials ranging from -30 mV to +60 mV in 10 mV increments.

-

Measurement: The peak inward current during the depolarization step represents ICa,L.

-

Holding Potential: -80 mV.

-

Depolarization Step: Apply a 2000 ms depolarizing pulse to +20 mV to activate and then inactivate IKr channels.

-

Repolarization Step: Repolarize the membrane to -40 mV for 3000 ms.

-

Measurement: The decaying outward "tail" current observed upon repolarization is characteristic of IKr. The peak amplitude of this tail current is measured.

Current-Clamp Protocol for Action Potential Recording

-

Mode: Switch the amplifier to current-clamp mode (I=0).

-

Resting Membrane Potential: Allow the cell to stabilize and record the resting membrane potential.

-

Stimulation: Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).

-

Recording: Record multiple action potentials to ensure a stable waveform before and after the application of this compound.

-

Analysis: Measure key action potential parameters including:

-

Action Potential Duration at 30%, 50%, and 90% repolarization (APD30, APD50, APD90).

-

Peak overshoot potential.

-

Resting membrane potential (RMP).

-

Maximum upstroke velocity (dV/dtmax).

-

This compound Application

After obtaining stable baseline recordings for a specific ion current or action potential, perfuse the cell with the extracellular solution containing the desired concentration of this compound. Allow sufficient time for the drug effect to reach a steady state before repeating the respective voltage-clamp or current-clamp protocol. A cumulative concentration-response curve can be generated by applying increasing concentrations of the drug.

Mandatory Visualizations

Caption: Signaling pathway of this compound in ventricular myocytes.

Caption: Experimental workflow for voltage-clamp recordings.

Caption: Experimental workflow for current-clamp recordings.

References

Application Notes and Protocols for Studying the Electrophysiological Effects of Sulcardine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcardine sulfate (also known as HBI-3000) is a novel antiarrhythmic agent currently under investigation for the treatment of both atrial and ventricular arrhythmias.[1][2] Its mechanism of action involves the modulation of multiple cardiac ion channels, which are critical for regulating the heart's electrical activity.[3] By targeting these channels, this compound helps to stabilize cardiac cell membranes and prevent the abnormal ion flows that can lead to arrhythmias.[3] These application notes provide detailed protocols for utilizing key electrophysiology techniques to study the effects of this compound on cardiac myocytes.

Mechanism of Action

This compound exerts its antiarrhythmic effects by blocking several key cardiac ion channels.[1] This multi-channel blockade leads to a prolongation of the action potential duration (APD) and the effective refractory period, which contributes to the suppression of arrhythmias. The primary ion channels targeted by this compound are:

-

Fast Sodium Current (INa-F): Responsible for the rapid depolarization phase of the cardiac action potential.

-

Late Sodium Current (INa-L): A sustained component of the sodium current that can contribute to arrhythmias when enhanced.

-

L-type Calcium Current (ICa-L): Plays a crucial role in the plateau phase of the action potential and in excitation-contraction coupling.

-

Rapidly Activating Delayed Rectifier Potassium Current (IKr): Essential for the repolarization of the cardiac action potential.

The simultaneous modulation of these channels is believed to contribute to this compound's efficacy and potentially low proarrhythmic risk.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion channels and its effects on cardiac action potential duration.

Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels

| Ion Channel | Half-Maximal Inhibitory Concentration (IC50) (μM) |

| Fast Sodium Current (INa-F) | 48.3 ± 3.8 |

| Late Sodium Current (INa-L) | 16.5 ± 1.4 |

| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 |

| Rapidly Activating Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 |

Data obtained from studies on single human ventricular myocytes.

Table 2: Effects of this compound on Action Potential Duration (APD) in Human Ventricular Myocytes

| Concentration (μM) | Effect on APD |

| 1 - 10 | Concentration-dependent prolongation |

| ~10 | Maximum prolongation (bell-shaped response) |

| >10 | Less pronounced prolongation |

This compound modestly prolongs APD at various basic cycle lengths, with a minimal use-dependent effect.

Mandatory Visualizations

Caption: Mechanism of action of this compound on cardiac ion channels.

Caption: Experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Technique for Studying Ion Channel Inhibition

This protocol is designed to measure the effect of this compound on specific ion channels (INa-F, INa-L, ICa-L, and IKr) in isolated human ventricular myocytes.

1. Cell Preparation:

-